molecular formula C20H23NO B12122786 1,3-Diphenyl-2-(piperidin-1-yl)propan-1-one CAS No. 5326-25-0

1,3-Diphenyl-2-(piperidin-1-yl)propan-1-one

Cat. No.: B12122786
CAS No.: 5326-25-0
M. Wt: 293.4 g/mol
InChI Key: PEARTEASXPIIQB-UHFFFAOYSA-N
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Description

1,3-Diphenyl-2-(piperidin-1-yl)propan-1-one is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diphenyl-2-(piperidin-1-yl)propan-1-one typically involves the reaction of piperidine with 1,3-diphenylpropan-1-one under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by the addition of 1,3-diphenylpropan-1-one .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-2-(piperidin-1-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Diphenyl-2-(piperidin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-2-(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the replication of certain viruses or the growth of cancer cells by interfering with key cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diphenyl-2-(piperidin-1-yl)propan-1-one is unique due to its specific combination of the piperidine ring and diphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

5326-25-0

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

IUPAC Name

1,3-diphenyl-2-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C20H23NO/c22-20(18-12-6-2-7-13-18)19(21-14-8-3-9-15-21)16-17-10-4-1-5-11-17/h1-2,4-7,10-13,19H,3,8-9,14-16H2

InChI Key

PEARTEASXPIIQB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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